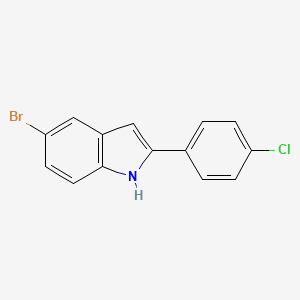

5-bromo-2-(4-chlorophenyl)-1H-indole

Description

Significance of the Indole (B1671886) Core as a Privileged Scaffold in Drug Discovery

The indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous feature in a vast number of natural products and synthetic molecules that exhibit significant biological activity. Its prominence in medicinal chemistry stems from its ability to mimic the structure of peptides and interact with a variety of proteins and enzymes in the body. The indole nucleus is present in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin, highlighting its fundamental role in biological systems.

The structural versatility of the indole scaffold allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with a specific biological target. This adaptability has led to the development of a wide array of indole-containing drugs with diverse therapeutic applications. For instance, indole derivatives are found in drugs used to treat cancer, microbial infections, inflammation, and neurological disorders.

The 2-phenylindole (B188600) substructure, in particular, has been identified as a suitable framework for designing compounds with significant biological effects, including anticancer properties. nih.govresearchgate.net Derivatives of 2-phenylindole have been shown to interact with targets such as estrogen receptors and microtubules, which are crucial in the development and progression of cancer. researchgate.net Furthermore, the incorporation of halogen atoms, such as bromine and chlorine, into the indole scaffold can significantly modulate a compound's biological activity. Halogenation can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability. Specifically, 5-bromoindole (B119039) derivatives have been investigated for their potential as anticancer and antimicrobial agents. beilstein-archives.orgnih.gov

Overview of 5-bromo-2-(4-chlorophenyl)-1H-indole as a Compound for Academic Investigation

The compound this compound represents a specific iteration of the versatile 2-phenylindole scaffold, featuring halogen substitutions on both the indole ring (a bromo group at position 5) and the phenyl ring (a chloro group at position 4). This particular substitution pattern makes it a compound of significant interest for academic investigation, as the combination of these structural features suggests potential for a range of biological activities.

While direct and extensive research on this compound itself is not widely published, the academic rationale for its investigation is built upon the well-documented activities of its structural components and closely related analogues. For example, studies on various 2-phenyl-1H-indoles have demonstrated their potential as antioxidant and antimicrobial agents. researchgate.netijpsonline.com In some cases, bromo-substituted indoles showed notable antibacterial activity. researchgate.net

Furthermore, research into 5-bromoindole derivatives has revealed their antiproliferative effects against human cancer cell lines. beilstein-archives.org A study on 1-benzyl-5-bromoindolin-2-one derivatives, which share the 5-bromoindole core, identified compounds with potent anticancer activity against breast cancer cells. nih.gov Another area of investigation involves 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, which have shown promising activity against pathogenic Gram-negative bacteria. consensus.appd-nb.info These findings underscore the potential of the 5-bromoindole core, particularly when combined with a chlorophenyl moiety, as a fruitful area for further research in the development of new therapeutic agents.

The synthesis of such compounds is often achievable through established chemical reactions like the Fischer indole synthesis, which allows for the creation of various substituted indole derivatives for biological screening. researchgate.netchemicalbook.com The academic pursuit of synthesizing and evaluating compounds like this compound is driven by the prospect of discovering novel molecules with enhanced potency and selectivity against various diseases.

Below are tables summarizing the biological activities of compounds structurally related to this compound, illustrating the scientific basis for its investigation.

Table 1: Anticancer Activity of Selected 2-Phenylindole and 5-Bromoindole Derivatives IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Phenylindole Derivative | Murine Melanoma (B16F10) | Varies by substitution | researchgate.net |

| 2-Phenylindole Derivative | Human Lung Cancer (A549) | Varies by substitution | researchgate.net |

| 2-Phenylindole Derivative | Human Breast Cancer (MDA-MB-231) | Varies by substitution | researchgate.net |

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | Human Breast Cancer (MCF-7) | 2.93 µM | nih.gov |

Table 2: Antimicrobial Activity of Selected Indole Derivatives MIC values represent the minimum concentration of the compound that inhibits visible growth of a microorganism.

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | E. coli | Higher activity than standards | consensus.app |

| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | P. aeruginosa | Higher activity than standards | consensus.app |

| Bromo-substituted 2-phenyl-1H-indole (IIIa) | Pseudomonas sp. | Effective | researchgate.netijpsonline.com |

| Bromo-substituted 2-phenyl-1H-indole (IIIa) | Enterobacter sp. | Effective | researchgate.netijpsonline.com |

These data from related compounds strongly support the rationale for the synthesis and biological evaluation of this compound as a compound for academic investigation with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-chlorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIYVMRIKUGKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291554 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-30-8 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Influence of Positional Substitution on Biological Activity of Indole (B1671886) Derivatives

The biological profile of an indole derivative is profoundly influenced by the nature and position of substituents on its bicyclic framework. researchgate.net Modifications at the N-1, C-2, C-3, and C-5 positions, among others, can dramatically alter a compound's interaction with biological targets, thereby modulating its activity.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the case of 5-bromo-2-(4-chlorophenyl)-1H-indole, two halogen atoms are present: a bromine at the C-5 position of the indole ring and a chlorine on the C-2 phenyl substituent.

The introduction of halogens like fluorine, chlorine, or bromine at the C-5 or C-7 position of the indole scaffold has been shown to affect the cytotoxic properties of these compounds. mdpi.com For instance, the presence of a 5-bromo substituent on an indole was found to be well-tolerated in palladium-catalyzed reactions, yielding products with excellent enantiomeric ratios and highlighting the potential for further functionalization of this position. nih.gov In a series of indole-2-carboxamide derivatives, 5-bromo substitution was a key feature in compounds investigated as inhibitors of protein-protein interactions. nih.gov

Beyond halogenation, substituents at other key positions of the indole core are pivotal in defining biological activity.

N-1 Position: The hydrogen atom on the indole nitrogen (N-1) can act as a hydrogen bond donor. Its substitution or lack thereof is critical for activity in many contexts. For example, studies on C-3 substituted indoles have shown that an unsubstituted N-1 position is often mandatory for antioxidant activity, as it allows for the formation and stabilization of an indolyl radical. nih.govnih.gov Conversely, introducing substituents at N-1 can prevent this radical formation, potentially reducing certain activities. nih.gov However, in other cases, bulky N-substituents have been found to decrease binding affinity for specific targets, such as the dopamine (B1211576) D2 receptor. pharmacophorejournal.com

C-2 Position: This position is crucial for establishing interactions with target proteins. The presence of an aryl group, such as the 4-chlorophenyl group in the title compound, is a common feature in many biologically active indoles. mdpi.com The nature of this substituent can significantly alter the compound's biological profile. For instance, in a study of indole derivatives as anticancer agents, the introduction of an aryl group with bromine at position 3 or 5 showed favorable results for thymidine (B127349) kinase inhibition. mdpi.com

C-3 Position: The C-3 position is a frequent site for modification to modulate biological effects. The nature of the substituent at C-3 can significantly influence the antioxidant properties of indole derivatives. nih.gov For example, introducing an ester group or a double bond at this position has been shown to increase cytotoxicity in cancer cells. mdpi.com

Fused Benzo Ring: Substitutions on the six-membered benzene (B151609) portion of the indole scaffold, such as the bromine at C-5, are known to modulate activity. Hydrophobic substituents at positions C-5 and C-6 have been found to be detrimental for the anti-amyloidogenic activity of certain isatin (B1672199) and indoline (B122111) derivatives. mdpi.com

Development and Validation of Pharmacophore Models for Specific Biological Targets

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. These models serve as valuable templates for designing new, potent ligands.

For indole and isatin derivatives targeting beta-amyloid (Aβ) aggregation, a common feature pharmacophore model was developed to distinguish between active and inactive compounds. mdpi.com This model, designated AAHRR, identified five key features as relevant for activity:

Two hydrogen bond acceptors (A)

One hydrophobic region (H)

Two aromatic rings (R)

In this model, the aromatic rings (R) could refer to the indole core and the phenyl ring substituent, while the hydrogen bond acceptor feature could involve the indole nitrogen. The model also identified sterically disallowed regions, providing further guidance for the design of new derivatives. mdpi.com Such ligand-based studies are instrumental in predicting the potential activity of new compounds and improving the physicochemical information content for prospective drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and statistical approach that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jocpr.com A robust QSAR model can predict the activity of untested molecules, thereby streamlining the drug discovery process. nih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These can range from simple constitutional descriptors to complex 3D and quantum-chemical parameters.

In a QSAR study of indole derivatives with antifungal activity against Candida albicans, descriptors were calculated using Density Functional Theory (DFT) and Dragon software. tandfonline.com The final model revealed that biological activity was correlated with a combination of 2D autocorrelation and 3D-molecule representation of structure-based descriptors.

| Descriptor Type | Examples from Indole QSAR Models | Contribution to Activity |

| 2D Autocorrelation | GATS8p (Geary autocorrelation - lag 8 / weighted by atomic polarizabilities) | Negative |

| HATS3p (Leverage-weighted autocorrelation of lag 3 / weighted by atomic polarizabilities) | Positive | |

| GETAWAY Descriptors | R7e+ (R maximal autocorrelation of lag 7 / weighted by atomic Sanderson electronegativities) | Negative |

| HATS5e (Leverage-weighted autocorrelation of lag 5 / weighted by atomic Sanderson electronegativities) | Positive | |

| 3D-MoRSE Descriptors | G2e (3D-Molecule Representation of Structures based on electron diffraction - signal 2 / weighted by atomic Sanderson electronegativities) | Negative |

| RDF Descriptors | RDF045m (Radial Distribution Function - 4.5 / weighted by atomic masses) | Positive |

| Physicochemical | -ve Potential Surface Area, SA Most Hydrophobic | Contributing |

| Alignment Independent | T_2_O_0, T_2_N_7 | Contributing |

| This table presents examples of molecular descriptors used in QSAR models for indole derivatives and their general contribution to biological activity as identified in specific studies. tandfonline.comijpsr.com |

Another 2D-QSAR study on indole derivatives as selective COX-2 inhibitors identified alignment-independent and physicochemical descriptors as being significant for activity. ijpsr.com The model included descriptors such as T_2_O_0 and T_2_N_7 (related to the number of oxygen and nitrogen atoms separated by a certain number of bonds) and physicochemical parameters like negative potential surface area and the surface area of the most hydrophobic region. ijpsr.com

A QSAR model is only useful if it is statistically robust and has strong predictive power for new compounds. Validation is performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal consistency and stability. The cross-validated squared correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.com

External Validation: The model's true predictive power is tested using an external set of compounds that were not used in the model's development. The predictive squared correlation coefficient (pred_r² or r²_ext) is calculated for this set.

Several QSAR models for indole derivatives have demonstrated acceptable statistical validity. For instance, a 3D-QSAR model for anti-amyloidogenic indole derivatives yielded a q² of 0.596 and an r²_ext of 0.695, indicating good predictive capability. mdpi.com Similarly, a 2D-QSAR model for COX-2 inhibitors showed a high q² of 0.8557 and a pred_r² of 0.7443. ijpsr.com

| QSAR Model Study | Target/Activity | R² (Correlation Coefficient) | q² (Cross-validation) | r²_ext or pred_r² (External Validation) | Ref. |

| 3D-QSAR of Indole/Isatin Derivatives | Aβ anti-aggregation | 0.887 | 0.596 | 0.695 | mdpi.com |

| QSAR of Indole Derivatives | Antifungal (C. albicans) | 0.788 | 0.687 | - | tandfonline.com |

| QSAR of Indeno[1,2-b]indole Derivatives | CK2 Inhibition | 0.94 | 0.72 | 0.77 | nih.gov |

| 2D-QSAR of Indole Derivatives | COX-2 Inhibition | 0.938 | 0.856 | 0.744 | ijpsr.com |

| This table summarizes the statistical parameters for various QSAR models developed for indole derivatives, demonstrating their statistical significance and predictive power. |

These validated models provide valuable insights into the structural requirements for the desired biological activity and can reliably guide the synthesis of new, more potent analogues. nih.govnih.gov

Molecular Interactions and Biological Target Engagement Studies

Ligand-Protein Binding Mechanisms and Selectivity

Computational methods are essential tools for predicting how a ligand like 5-bromo-2-(4-chlorophenyl)-1H-indole might interact with protein targets, offering a window into its binding mechanisms and selectivity before undertaking extensive laboratory work.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. These simulations are crucial for estimating the binding affinity, which is often expressed as a binding energy score in kcal/mol.

Studies on a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, which share the core 5-bromoindole (B119039) structure, have demonstrated significant binding affinities for key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). d-nb.infonih.gov For instance, molecular docking analyses revealed that certain derivatives exhibited strong binding energies against the VEGFR tyrosine kinase domain. d-nb.info Similarly, other derivatives showed potent binding to the EGFR tyrosine kinase domain. nih.gov These in silico findings suggest that the 5-bromoindole scaffold is a promising backbone for designing potent kinase inhibitors.

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | -8.76 | d-nb.info |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | VEGFR-2 Tyrosine Kinase | -8.02 | d-nb.info |

| 5-bromoindole Carbothioamide Derivative (3a) | EGFR Tyrosine Kinase | High (specific value not stated) | nih.gov |

| 5-bromoindole Oxadiazole Derivative (3b) | EGFR Tyrosine Kinase | High (specific value not stated) | nih.gov |

Beyond predicting binding energy, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for binding affinity and selectivity.

For 5-bromoindole derivatives targeting the VEGFR-2 tyrosine kinase, specific interacting residues have been identified. The 5-bromo-1H-indole-2-carbohydrazide moiety of one derivative was found to form multiple pi-alkyl interactions with key residues and a crucial hydrogen bond with the aspartate residue Asp1046. d-nb.info In another derivative, the same 5-bromoindole moiety established numerous pi-pi, pi-sulfur, and pi-alkyl interactions with several residues and again formed a hydrogen bond with Asp1046. d-nb.info These interactions anchor the ligand within the active site, contributing to its inhibitory potential.

| Ligand Moiety | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| 5-bromo-1H-indole-2-carbohydrazide | Leu889, Ile888, Leu1019 | Pi-alkyl | d-nb.info |

| Asp1046 | Hydrogen Bond | d-nb.info | |

| Val848, Phe1047, Ala866, Leu840, Leu1035, Val916 | Pi-pi / Pi-alkyl | d-nb.info | |

| Cys1045 | Pi-sulfur | d-nb.info |

Advanced Computational Simulations for Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, advanced computational methods are needed to understand the dynamic nature of this binding.

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. For ligand-protein complexes, MD simulations can assess the stability of the binding pose predicted by docking, analyze the conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. pensoft.net

While specific MD simulation studies for this compound were not identified in the reviewed literature, this methodology has been applied to other complex indole-based compounds, such as N-tosyl-indole hybrid thiosemicarbazones, to evaluate their binding modes. nih.gov Such simulations are critical for confirming the stability of key interactions over time and understanding the flexibility of the ligand within the binding site, providing a more accurate picture of the binding dynamics than static docking alone.

Elucidation of Molecular and Cellular Pathway Modulations

The ultimate biological effect of a compound is determined by how its interaction with a target protein modulates cellular pathways. For many anticancer agents, this involves inducing programmed cell death (apoptosis) and halting the cell division cycle.

Research on bioactive 5-bromoindole derivatives has shown that their engagement with protein kinase targets can translate into potent anti-proliferative effects by modulating cell cycle progression and inducing apoptosis.

One study found that the derivative 5BDBIC, which targets VEGFR-2, led to cell cycle arrest at the G2/M phase and triggered the intrinsic apoptosis pathway in hepatocellular carcinoma cells. d-nb.info Similarly, another 5-bromoindole derivative, compound 3a, was shown to inhibit EGFR tyrosine kinase activity, which resulted in cell cycle arrest and the activation of apoptosis. nih.gov

The G2/M checkpoint is a critical control point in the cell cycle that prevents cells from entering mitosis with damaged DNA. Arrest at this phase is often mediated by the p53 tumor suppressor pathway, which can transcriptionally regulate proteins that inhibit cyclin-dependent kinases (CDKs) required for mitotic entry. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. The intrinsic (or mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which ultimately leads to the activation of executioner caspases. nih.gov The ability of 5-bromoindole derivatives to engage these pathways highlights the therapeutic potential of this chemical scaffold. d-nb.infonih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)

The indole (B1671886) moiety is a core pharmacophore in the development of novel selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an inducible enzyme that serves as a primary source of prostaglandins (B1171923) during inflammation and is considered a key pathologic enzyme. nih.gov The anti-inflammatory potential of certain indole derivatives is linked to their ability to down-regulate the expression of COX-2 and inducible nitric oxide synthase (iNOS), thereby modulating critical inflammatory signaling pathways like NF-κB and MAPK. nih.gov

Structure-activity relationship studies on various heterocyclic compounds have shown that the presence of a halogenated aryl ring is crucial for influencing activity and selectivity towards COX-2. nih.gov While direct studies on this compound are limited in this context, the inherent properties of the halogenated 2-aryl-indole scaffold suggest a plausible role in modulating these inflammatory pathways.

Inhibition of Specific Protein Kinases (e.g., EGFR, VEGFR-2)

The 2-aryl-1H-indole framework is a key feature in the design of inhibitors for receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com These receptors are critical mediators of angiogenesis and cell proliferation, making them prime targets in cancer therapy. nih.gov

Several FDA-approved VEGFR-2 inhibitors incorporate a 1H-indole moiety to occupy the hinge region of the enzyme's active site. mdpi.com Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity. For instance, some anilino-indole-based compounds have shown dual-hampering activities against both EGFR and VEGFR-2, with IC50 values in the nanomolar range. nih.gov Similarly, certain fused indole derivatives have demonstrated greater efficacy against EGFR than the approved drug lapatinib. nih.gov The strategic design of molecules based on the 1H-indole core has led to compounds with significant in vitro inhibitory potential against VEGFR-2, sometimes exceeding that of reference drugs like sorafenib. mdpi.com

| Compound Type | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Anilino-indole derivative | EGFR | 18 nM | nih.gov |

| Anilino-indole derivative | VEGFR-2 | 45 nM | nih.gov |

| Morpholino-indole derivative | EGFR | 0.007 µM | nih.gov |

| Morpholino-indole derivative | VEGFR-2 | 1.2 µM | nih.gov |

| 3-Substituted oxindole | EGFR | 1.38 µM | nih.gov |

| 3-Substituted oxindole | VEGFR-2 | 5.75 µM | nih.gov |

| Designed 1H-indole derivative | VEGFR-2 | 25 nM | mdpi.com |

Anti-infective Mechanisms, Including Bacterial Membrane Disruption and Biofilm Inhibition

Indole derivatives, particularly those with halogen substitutions, have been shown to exhibit excellent inhibition of bacterial growth. nih.gov The core indole scaffold is a versatile starting point for developing potent anti-infective agents. Studies on various bis-indole and indole-hydrazide compounds have revealed significant activity against bacteria such as S. aureus, E. coli, and B. subtilis, as well as fungi like A. niger and C. albicans. nih.gov

One study reported that an indole derivative containing a 5-(4-chlorophenyl)-3-phenyl moiety demonstrated maximum antibacterial activity among the tested compounds. nih.gov While the precise mechanisms are diverse, they can involve the disruption of bacterial membranes and the inhibition of biofilm formation, a key factor in antibiotic resistance. nih.gov

Interactions with DNA Topoisomerase and Histone Deacetylase Enzymes

DNA topoisomerases and histone deacetylases (HDACs) are crucial enzymes involved in DNA replication, transcription, and chromatin organization, making them important targets in cancer therapy. nih.gov There is evidence of a functional coupling between these two enzyme classes; HDAC1 and HDAC2 have been found to be associated with topoisomerase II (Topo II) under normal physiological conditions, and the enzymes can modify each other's activity. nih.govresearchgate.net

This interaction has spurred the development of dual inhibitors that target both enzymes simultaneously. nih.gov While the indole scaffold is a component of some anticancer agents, and certain indole-related thio/semicarbazide derivatives have been proposed to target topoisomerase IIα, direct evidence linking the this compound structure to this dual-inhibition mechanism is not yet established. researchgate.net

Disruption of Tubulin Polymerization

The 2-aryl-indole scaffold is a well-established inhibitor of tubulin polymerization, a mechanism central to the action of many successful anticancer agents. semanticscholar.orgnih.gov These compounds typically act by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, interferes with the mitotic process, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis in cancer cells. researchgate.netnih.gov

Derivatives of 2-aryl-5-bromoindole have been specifically investigated for this activity. Molecular docking studies of 2-aryl-5-bromo-3-(trifluoroacetyl)indoles predict binding within the colchicine (B1669291) domain. researchgate.net The 3,4,5-trimethoxyphenyl (TMP) moiety, a key feature of the potent tubulin inhibitor combretastatin (B1194345) A-4, has been successfully linked to indole cores to create stable and highly bioactive analogues. nih.gov

| Compound Type | IC50 Value | Reference |

|---|---|---|

| 6/7-Heterocyclyl-1H-indole derivative (1k) | 0.58 µM | nih.gov |

| 6-Methoxy-indole derivative (5m) | 0.37 µM | nih.gov |

| Quinoline-indole derivative (13) | 2.09 µM | nih.gov |

| 3-Substituted indole derivative (XI) | 1.30 µM | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes, particularly the MAO-B isoform, are significant drug targets for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov The indole scaffold has proven to be a promising foundation for developing potent and selective MAO-B inhibitors. nih.govnih.gov

A number of indole derivatives have been synthesized and evaluated, showing high selectivity for the MAO-B isoform with inhibition constants (Ki) in the nanomolar to micromolar range. nih.gov Kinetic studies have revealed a competitive mode of inhibition for some of the most potent indole-based compounds. nih.gov This selective inhibition of MAO-B can help counteract oxidative stress in neuronal cells, representing a viable therapeutic strategy. nih.gov

| Compound | Inhibition Type | IC50 / Ki Value | Selectivity Index (SI) vs MAO-A | Reference |

|---|---|---|---|---|

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | - | Ki = 0.03 µM | 99-fold | nih.gov |

| Indole-based derivative (8a) | Competitive | IC50 = 0.02 µM / Ki = 10.34 nM | > 3649 | nih.gov |

| Indole-based derivative (8b) | Competitive | IC50 = 0.03 µM / Ki = 6.63 nM | > 3278 | nih.gov |

Inhibition of Amyloid and Tau Aggregation

The aggregation of amyloid-β (Aβ) and hyperphosphorylated tau proteins are pathological hallmarks of Alzheimer's disease. nih.govresearchgate.net Consequently, small molecules that can inhibit the aggregation of these proteins are of significant therapeutic interest. nih.govacs.org The indole scaffold has emerged as a promising structure for designing agents with anti-amyloidogenic properties. acs.orgresearchgate.net

In vitro studies have shown that various indole-containing compounds, including isatin (B1672199) derivatives, exhibit promising inhibitory activity against Aβ aggregation. researchgate.net Furthermore, some compounds have demonstrated the ability to act as dual inhibitors, targeting the aggregation of both Aβ and tau proteins. researchgate.netresearchgate.net This multi-target approach is considered a promising strategy for developing treatments for complex neurodegenerative conditions like Alzheimer's disease. researchgate.net

Computational Chemistry Applications in the Research of 5 Bromo 2 4 Chlorophenyl 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics, from electronic behavior to structural geometry and vibrational modes.

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. For indole (B1671886) derivatives, substitutions on the aromatic rings can significantly influence the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

(Note: These are representative values for a molecule of this class and would be precisely determined by specific DFT calculations.)

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. In 5-bromo-2-(4-chlorophenyl)-1H-indole, these would likely be concentrated around the nitrogen atom of the indole ring and the halogen atoms (bromine and chlorine) due to the presence of lone pairs of electrons. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the N-H proton of the indole ring. The MESP analysis provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions.

Conformational Analysis and Structural Geometry Optimization

The three-dimensional structure of a molecule is crucial for its function and interactions. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation. Using DFT, the geometry of this compound can be optimized to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Studies on similar 2-phenyl-indole structures indicate that the relative orientation of the phenyl ring with respect to the indole plane is a key structural feature. The optimization process would precisely determine this torsion angle, which is influenced by steric hindrance and electronic interactions between the two ring systems.

Table 2: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | 1.90 | |

| C-Cl | 1.74 | |

| C-N (indole) | 1.38 | C-N-C: 108.5 |

| C-C (inter-ring) | 1.48 |

(Note: These values are typical for such bonds and would be confirmed by DFT geometry optimization.)

Prediction of Vibrational and Spectroscopic Properties

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each vibrational mode is associated with a specific motion of the atoms, such as stretching, bending, or twisting of bonds.

By calculating the vibrational spectrum of this compound, specific frequencies can be assigned to the functional groups present in the molecule. For instance, the N-H stretching frequency of the indole ring, the C-H stretching of the aromatic rings, and the C-Br and C-Cl stretching vibrations would all appear at characteristic wavenumbers. Comparing the theoretically predicted spectrum with an experimentally obtained one can help to confirm the molecule's structure and purity.

Quantum Chemical Descriptors and Reactivity Assessments

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more detailed understanding of the molecule's chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment, calculated as χ² / (2η).

These descriptors are invaluable for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions.

Table 3: Quantum Chemical Descriptors (Illustrative Calculated Values)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Electrophilicity Index (ω) | 2.66 |

(Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.)

Virtual Screening and Combinatorial Library Design for Novel Derivatives

The insights gained from the computational analysis of this compound can be leveraged in the design of new molecules with desired properties. Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to have a specific biological activity or chemical property.

Starting with the core structure of this compound, a virtual combinatorial library can be created by systematically modifying its structure. For example, different substituents could be placed at various positions on the indole or phenyl rings. The computational methods described above (DFT, MESP, reactivity descriptors) can then be applied to each molecule in this virtual library to predict their properties. This allows for the rapid assessment of thousands of potential derivatives without the need for their physical synthesis and testing, significantly accelerating the discovery of new lead compounds in fields like drug development and materials science. rsc.org

Medicinal Chemistry Exploration of the 5 Bromo 2 4 Chlorophenyl 1h Indole Scaffold

Development as Lead Compounds for Diverse Therapeutic Areas

The inherent bioactivity of the indole (B1671886) nucleus, coupled with the electronic and lipophilic contributions of the bromine and chlorine substituents, makes 5-bromo-2-(4-chlorophenyl)-1H-indole an attractive starting point for drug discovery. This scaffold has been successfully derivatized to yield compounds with a broad spectrum of pharmacological activities, demonstrating its potential to address a wide range of therapeutic needs.

The this compound scaffold has served as a foundation for the development of numerous potent anti-cancer agents. Various derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often through mechanisms that include the disruption of cellular processes essential for tumor growth and survival.

One area of investigation has focused on keto hydrazide-hydrazone analogues. A series of these derivatives were synthesized and evaluated for their cytotoxicity against eight human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), K562 (chronic myelogenous leukemia), HEK293 (human embryonic kidney cells), HT29 (colorectal adenocarcinoma), SF295 (glioblastoma), and HL60 (promyelocytic leukemia). nih.govbeilstein-archives.org Several of these compounds exhibited potent antitumor activities. For instance, compounds 6a and 6h from this series showed remarkable activity against HL60 and A549 cancer cell lines, with IC50 values of 3.913 µM and 4.838 µM, respectively. nih.govbeilstein-archives.org These values are significantly lower than that of the standard chemotherapeutic drug cisplatin, which had IC50 values of 27 µM and 36 µM against the same cell lines. nih.govbeilstein-archives.org

Another promising avenue of research has been the exploration of indole phytoalexin derivatives. The introduction of a bromine atom at the C-5 position of the indole nucleus in these naturally occurring compounds has been shown to enhance their pharmacological profile. nih.gov For example, 5-bromobrassinin, a synthetic derivative, has demonstrated a slower clearance rate compared to its non-brominated counterpart. nih.gov This enhanced stability is a desirable characteristic in drug development. Furthermore, 5-bromobrassinin has been shown to induce tumor regression in mammary gland tumors in combination with paclitaxel (B517696) and suppressed the growth of aggressive melanoma isograft tumors. nih.gov

The indole scaffold's ability to act as a vascular disrupting agent (VDA) has also been a focus of anti-cancer research. VDAs selectively target the vasculature of solid tumors, leading to a shutdown of blood supply and subsequent tumor cell death. mdpi.com While not directly mentioning the this compound core, the success of other indole-based VDAs underscores the potential of this scaffold in developing new anti-cancer therapies that target the tumor microenvironment. mdpi.com

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Keto hydrazide-hydrazone analogue (6a) | HL60 | 3.913 | nih.govbeilstein-archives.org |

| Keto hydrazide-hydrazone analogue (6h) | A549 | 4.838 | nih.govbeilstein-archives.org |

| Cisplatin (standard) | HL60 | 27 | nih.govbeilstein-archives.org |

| Cisplatin (standard) | A549 | 36 | nih.govbeilstein-archives.org |

Derivatives of the this compound scaffold have demonstrated significant potential as anti-microbial agents, with activity against a range of pathogenic bacteria, fungi, and mycobacteria.

Antibacterial Activity:

A study focused on 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, which are derivatives of the core scaffold, revealed potent antibacterial activity against several Gram-negative pathogenic bacteria. nih.govnih.gov These compounds were tested against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. Several of the synthesized carboxamides exhibited high antibacterial activity, with minimum inhibitory concentrations (MICs) in the range of 0.15–3.25 μg/mL. nih.gov Notably, some of these compounds displayed antibacterial activities that were superior to the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. nih.gov Another related compound, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, showed effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, and moderate activity against Escherichia coli and Streptococcus. beilstein-archives.org

Antifungal and Antitubercular Activities:

While specific studies on the antifungal and antitubercular activities of this compound were not prominently found in the search results, the broader class of indole derivatives has been extensively investigated for these properties. Indole-based compounds are recognized for their wide spectrum of biological activities, including antifungal and antitubercular effects. nih.govmdpi.com For instance, indole phytoalexins, which can be brominated at the 5-position, exhibit a wide range of antifungal activities and moderate antibacterial effects. nih.gov The indole framework is considered a privileged structure in the development of anti-tubercular agents, with a history of exploration for this purpose. mdpi.com The growth inhibition of Mycobacterium tuberculosis by indole propionic acid, a metabolite, is a recent example of the potential of this chemical class. mdpi.com

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

| 5-bromoindole-2-carboxamides | E. coli | 0.15–3.25 | nih.gov |

| 5-bromoindole-2-carboxamides | P. aeruginosa | 0.15–3.25 | nih.gov |

The this compound scaffold and its derivatives have been investigated for their potential as antiviral agents, with studies exploring their activity against a variety of viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

While direct studies on the antiviral activity of this compound were not identified, research on structurally related compounds highlights the potential of this chemical class. A study on a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates demonstrated significant anti-HBV activities. nih.gov Several compounds in this series exhibited more potent inhibition of HBV DNA replication than the positive control, lamivudine. nih.gov Specifically, compounds with halogen substitutions on the phenyl ring at the 2-position of the indole scaffold showed greater selective indexes of inhibition on HBV DNA replication compared to lamivudine. nih.gov

Furthermore, the broader class of indole derivatives has been a source of interest in the development of anti-HIV agents. Pyrimido[5,4-b]indole derivatives, which are structurally related to some non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), have been synthesized and evaluated for their ability to inhibit the HIV-1 reverse transcriptase enzyme. beilstein-archives.orgnih.gov These studies suggest that the indole nucleus can serve as a valuable template for the design of novel antiviral compounds.

The potential for broad-spectrum antiviral activity within the indole chemical class is also being explored. For instance, a series of 3-alkynyl-5-aryl-7-aza-indoles have been identified as promising candidates for the development of broad-spectrum antiviral agents, showing activity against respiratory syncytial virus (RSV), SARS-CoV-2, and Venezuelan equine encephalitis virus (VEEV). nih.gov

| Compound Type | Virus | Activity | Reference |

| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates | Hepatitis B Virus (HBV) | Potent inhibition of HBV DNA replication | nih.gov |

| Pyrimido[5,4-b]indole derivatives | Human Immunodeficiency Virus (HIV-1) | Inhibition of reverse transcriptase | beilstein-archives.orgnih.gov |

| 3-alkynyl-5-aryl-7-aza-indoles | Respiratory Syncytial Virus (RSV), SARS-CoV-2, VEEV | Broad-spectrum antiviral activity | nih.gov |

The this compound scaffold has been explored for its potential in developing novel anti-inflammatory agents. Research in this area has often focused on the design of derivatives that can selectively inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

A study on a series of 2-(4-(methylsulfonyl)phenyl) indole derivatives, designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), demonstrated promising results. beilstein-archives.org These compounds were evaluated for their in vitro COX inhibitory activity and in vivo anti-inflammatory effects. The synthesized compounds exhibited high selectivity towards the COX-2 receptor, with selectivity indices ranging from 30.35 to 107.63, which is significantly more selective than indomethacin (SI = 0.079). beilstein-archives.org In vivo studies also showed that several of these derivatives possessed good anti-inflammatory activity, with some compounds showing a reduction in inflammation comparable to indomethacin. beilstein-archives.org

The broader class of indole derivatives has a well-established history in the development of anti-inflammatory drugs. mdpi.com For example, indole-dithiocarbamate compounds have been shown to potently inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Furthermore, certain indole-hydantoin derivatives have been found to exhibit anti-inflammatory activity by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response. nih.gov These findings underscore the potential of the indole scaffold, including the this compound core, as a valuable starting point for the design of new anti-inflammatory therapies.

| Compound Type | Target | Activity | Selectivity Index (SI) for COX-2 | Reference |

| 2-(4-(methylsulfonyl)phenyl) indole derivative (4b) | COX-2 | IC50 = 0.11 µM | 107.63 | beilstein-archives.org |

| Indomethacin (standard) | COX-1/COX-2 | IC50 = 0.49 µM (COX-2) | 0.079 | beilstein-archives.org |

A recent study evaluated a series of synthetic indole–phenolic compounds for their multifunctional neuroprotective properties. nih.gov These compounds demonstrated the ability to chelate metal ions, such as copper, and protect neuroblastoma cells from oxidative stress induced by hydrogen peroxide. nih.gov The compounds significantly reduced cell mortality and preserved cell viability in the presence of oxidative insults. nih.gov Furthermore, these indole derivatives were found to disaggregate amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. nih.gov

The neuroprotective potential of indole derivatives extends to various mechanisms. For instance, certain indole alkaloids have been shown to protect neuronal cells from oxidative damage by activating the Nrf2 pathway, which is a critical cellular defense mechanism against oxidative stress. mdpi.com Other indole-based compounds have been developed as inhibitors of monoamine oxidase B (MAO-B), an enzyme whose dysregulation is associated with neurodegenerative disorders like Parkinson's disease. mdpi.com The inhibition of MAO-B can help to preserve dopamine (B1211576) levels in the brain and prevent oxidative damage. mdpi.com The structural diversity of indole compounds allows for the development of multi-target-directed ligands that can simultaneously address several pathological factors in neurodegenerative diseases. nih.gov

| Compound Type | Neuroprotective Mechanism | Cell Line | Effect | Reference |

| Indole–phenolic derivatives | Metal chelation, Antioxidant, Amyloid-β disaggregation | SH-SY5Y (Neuroblastoma) | Increased cell viability, Reduced ROS production, Disaggregation of amyloid plaques | nih.gov |

| Prenylated indole alkaloids | Activation of Nrf2 pathway | SH-SY5Y (Neuroblastoma) | Protection against oxidative stress | mdpi.com |

| Indole-2-N-methylpropargylamine | MAO-B inhibition | - | Potential to prevent dopamine degradation and oxidative damage | mdpi.com |

Beyond the well-defined therapeutic areas, the this compound scaffold and its derivatives have been investigated for a range of other pharmacological activities, with antioxidant potential being a notable area of interest.

The inherent antioxidant properties of the indole nucleus contribute to the diverse biological activities of its derivatives. In the context of neuroprotection, the antioxidant capacity of indole-based compounds is a key mechanism of action. A study on synthetic indole–phenolic compounds demonstrated their ability to protect neuroblastoma cells from oxidative stress induced by hydrogen peroxide. nih.gov These compounds significantly reduced the production of reactive oxygen species (ROS), thereby preserving cell viability. nih.gov

The antioxidant activity of indole derivatives is not limited to neuroprotection. For example, indole phytoalexins, which can be brominated at the 5-position, are known to act as mitochondrial inhibitors and antioxidants. nih.gov This dual activity can be beneficial in various pathological conditions where oxidative stress plays a significant role.

The exploration of other pharmacological activities of this scaffold is an ongoing area of research. The versatility of the indole ring system, combined with the specific substitutions present in this compound, suggests that this compound and its derivatives may hold potential for yet-to-be-discovered therapeutic applications.

| Compound Type | Pharmacological Activity | Key Finding | Reference |

| Indole–phenolic derivatives | Antioxidant | Reduced reactive oxygen species (ROS) production in neuroblastoma cells. | nih.gov |

| Indole phytoalexins | Antioxidant | Act as mitochondrial inhibitors and antioxidants. | nih.gov |

Scaffold Derivatization and Structure-Guided Optimization Strategies

The derivatization of the this compound scaffold has been a key strategy to modulate its physicochemical properties and enhance its biological activity. Modifications have been systematically introduced at various positions of the indole ring, primarily at the N1 and C3 positions, to probe the structure-activity relationships (SAR).

N1-Substitution: The indole nitrogen (N1) is a common site for derivatization, allowing for the introduction of a variety of substituents that can influence the molecule's interaction with its biological target. For instance, the introduction of small alkyl groups, such as methyl or ethyl, can enhance lipophilicity and potentially improve cell membrane permeability. Furthermore, the incorporation of larger and more complex moieties, including substituted benzyl (B1604629) groups, has been explored to establish additional binding interactions within the target's active site. These modifications can lead to significant improvements in potency and selectivity.

C3-Functionalization: The C3 position of the indole ring is another critical site for chemical modification. The introduction of different functional groups at this position can profoundly impact the compound's biological profile. For example, the incorporation of moieties capable of forming hydrogen bonds or participating in other non-covalent interactions can lead to enhanced binding affinity for the target protein. Studies have shown that even minor alterations at the C3 position can result in substantial changes in biological activity, highlighting the importance of this position in the design of potent inhibitors.

Structure-guided optimization strategies have been instrumental in the rational design of derivatives of the this compound scaffold. By utilizing techniques such as X-ray crystallography and molecular modeling, researchers have been able to visualize the binding mode of these compounds within the active site of their target proteins. This information provides valuable insights into the key interactions that govern binding affinity and selectivity, thereby guiding the design of new analogs with improved properties. For example, if a particular region of the binding pocket is found to be unoccupied, a substituent can be strategically added to the scaffold to fill this void and establish additional favorable interactions.

The following table summarizes the impact of various substitutions on the biological activity of the this compound scaffold, based on findings from several research studies.

| Position of Substitution | Substituent | Observed Effect on Biological Activity |

| N1 | Small alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity, potential for improved cell permeability |

| N1 | Substituted benzyl groups | Potential for additional binding interactions, leading to enhanced potency |

| C3 | Hydrogen-bond donors/acceptors | Enhanced binding affinity through specific interactions with the target |

Design of Multi-Targeted Ligands Based on the Indole Moiety

The complexity of many diseases, such as cancer, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in the development of multi-targeted ligands that can simultaneously modulate the activity of several key proteins. The this compound scaffold, with its inherent versatility, serves as an excellent starting point for the design of such multi-targeted agents.

One common strategy for designing multi-targeted ligands is to incorporate pharmacophoric features known to interact with different targets into a single molecule. For example, a moiety known to inhibit a particular kinase could be appended to the this compound scaffold, which itself may exhibit inhibitory activity against another target. This approach can lead to the development of compounds with a broader spectrum of activity and potentially enhanced therapeutic efficacy.

Another approach involves the modification of the core scaffold to optimize its interactions with multiple targets. This can be achieved through a careful analysis of the binding sites of the desired targets and the identification of common structural features that can be exploited for dual or multiple inhibition. Computational methods, such as molecular docking and pharmacophore modeling, play a crucial role in this process by predicting the binding modes of designed compounds and guiding the selection of the most promising candidates for synthesis and biological evaluation.

The development of multi-targeted ligands based on the indole moiety holds great promise for the treatment of complex diseases. By simultaneously targeting multiple disease-relevant pathways, these compounds may offer advantages over single-target agents, including improved efficacy, reduced potential for the development of drug resistance, and a more favorable side-effect profile.

The table below provides a conceptual framework for the design of multi-targeted ligands based on the this compound scaffold.

| Core Scaffold | Appended Pharmacophore | Potential Dual Targets |

| This compound | Kinase inhibitor moiety | Target A (from indole core) + Kinase B |

| This compound | Moiety targeting a protein-protein interaction | Target A (from indole core) + Protein-Protein Interaction C |

Q & A

Q. How to interpret HRMS data for indole derivatives?

- Methodological Answer :

- Fragmentation Patterns : Identify bromine isotopic signatures (1:1 ratio for ).

- Example : For [M+H] at m/z 427.0757, theoretical vs. observed mass error should be <5 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.